molecular formula C19H14O4 B11136116 2-(2H-chromen-3-ylmethylene)-6-methoxybenzo[b]furan-3-one

2-(2H-chromen-3-ylmethylene)-6-methoxybenzo[b]furan-3-one

Cat. No.: B11136116
M. Wt: 306.3 g/mol
InChI Key: PSCWOEVBWBCKKZ-NVMNQCDNSA-N
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Description

2-(2H-chromen-3-ylmethylene)-6-methoxybenzo[b]furan-3-one is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-chromen-3-ylmethylene)-6-methoxybenzo[b]furan-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the chromene derivative, which is then reacted with a suitable benzo[b]furan precursor. Key steps may include:

    Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form the chromene moiety.

    Cyclization: The intermediate product undergoes cyclization to form the benzo[b]furan ring.

    Methoxylation: Introduction of the methoxy group is achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(2H-chromen-3-ylmethylene)-6-methoxybenzo[b]furan-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromene and benzo[b]furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or aminated derivatives, depending on the reagents used.

Scientific Research Applications

2-(2H-chromen-3-ylmethylene)-6-methoxybenzo[b]furan-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 2-(2H-chromen-3-ylmethylene)-6-methoxybenzo[b]furan-3-one exerts its effects is often related to its ability to interact with biological macromolecules. It can bind to enzymes and receptors, modulating their activity. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-chromen-3-ylmethylene)-6-hydroxybenzo[b]furan-3-one: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(2H-chromen-3-ylmethylene)-6-ethoxybenzo[b]furan-3-one: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 2-(2H-chromen-3-ylmethylene)-6-methoxybenzo[b]furan-3-one can influence its chemical reactivity and biological activity, making it distinct from its analogs. This functional group can affect the compound’s solubility, stability, and ability to interact with biological targets.

Properties

Molecular Formula

C19H14O4

Molecular Weight

306.3 g/mol

IUPAC Name

(2Z)-2-(2H-chromen-3-ylmethylidene)-6-methoxy-1-benzofuran-3-one

InChI

InChI=1S/C19H14O4/c1-21-14-6-7-15-17(10-14)23-18(19(15)20)9-12-8-13-4-2-3-5-16(13)22-11-12/h2-10H,11H2,1H3/b18-9-

InChI Key

PSCWOEVBWBCKKZ-NVMNQCDNSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=CC=CC=C4OC3)/O2

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=CC=CC=C4OC3)O2

Origin of Product

United States

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